Dibenzyl(ethyl)alumane
Description
Dibenzyl(ethyl)alumane is an organoaluminum compound characterized by an aluminum center bonded to one ethyl group and two benzyl substituents. Such compounds are typically synthesized via transmetallation or alkylation reactions involving aluminum precursors and organohalides or Grignard reagents . This compound likely serves as a Lewis acid in organic synthesis, facilitating catalytic processes such as polymerization or asymmetric transformations. Its benzyl groups may enhance steric bulk and electron-donating effects, influencing reactivity and stability compared to simpler aluminum alkyls.
Properties
CAS No. |
110979-20-9 |
|---|---|
Molecular Formula |
C16H19Al |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
dibenzyl(ethyl)alumane |
InChI |
InChI=1S/2C7H7.C2H5.Al/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-6H,1H2;1H2,2H3; |
InChI Key |
OTACYDLCOLOKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(ethyl)alumane typically involves the reaction of aluminum trichloride with benzyl chloride and ethyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:
AlCl3+2C6H5CH2Cl+C2H5MgBr→(C6H5CH2)2AlC2H5+MgBrCl+MgCl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(ethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and benzyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often carried out in the presence of hydrogen gas or other reducing agents.
Substitution: Requires nucleophiles such as halides or alkoxides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Produces aluminum oxides and benzyl radicals.
Reduction: Yields reduced organic compounds and aluminum by-products.
Substitution: Forms new organoaluminum compounds with different substituents.
Scientific Research Applications
Dibenzyl(ethyl)alumane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of dibenzyl(ethyl)alumane involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The benzyl and ethyl groups can stabilize intermediates and transition states, enhancing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Ethylaluminum Sesquichloride (EASC)
Structure and Properties :
Ethylaluminum sesquichloride (C₆H₁₅Al₂Cl₃) features a mixed chloro-ethyl coordination, with the formula [Cl₂Al-Et]₂·[ClAl-Et₂] . In contrast, Dibenzyl(ethyl)alumane replaces chlorine atoms with benzyl groups, reducing electrophilicity and altering solubility.
Key Differences :
- Electrophilicity : EASC’s chlorine atoms render it more electrophilic, making it superior for initiating polymerization. This compound’s benzyl groups may stabilize transition states in asymmetric catalysis .
- Handling : EASC poses significant hazards (e.g., H250: self-heating, H314: severe skin burns), whereas benzyl-substituted alumane derivatives may exhibit reduced pyrophoricity due to bulky organic ligands .
Chiral Organoaluminum Dibromides
highlights chiral organoaluminum dibromides, such as (4-methyl-benzylidene)-phenyl-amine complexes, which are used in enantioselective Diels-Alder reactions.
Trimethylaluminum (TMA) and Triethylaluminum (TEA)
Compared to this compound:
- Thermal Stability : Bulky ligands may enhance thermal stability, whereas TMA and TEA are highly pyrophoric .
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